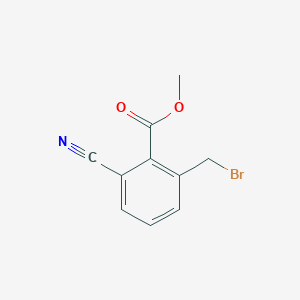

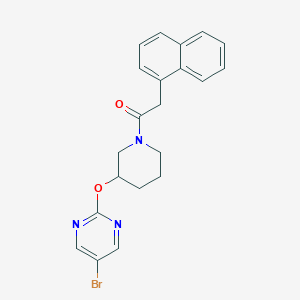

![molecular formula C14H11ClN4O2S4 B2583494 5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946357-44-4](/img/structure/B2583494.png)

5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are used in various chemical reactions due to their versatile synthetic applicability and biological activity .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

Sulfonamide derivatives have shown significant promise as antibacterial and antimicrobial agents. Studies have explored the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamide moiety for their potential use as antibacterial agents. For example, certain compounds were found to exhibit high antibacterial activity against various pathogens, demonstrating the potential of sulfonamide derivatives in addressing bacterial infections and contributing to the field of antimicrobial resistance research (Azab, Youssef, & El-Bordany, 2013).

Antiviral Activity

In the realm of antiviral research, sulfonamide compounds have also been synthesized and tested for their efficacy against viruses. A particular study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed that some compounds possessed anti-tobacco mosaic virus activity, showcasing the potential of sulfonamide derivatives in antiviral therapy (Chen et al., 2010).

Cancer Research

Sulfonamide derivatives have been investigated for their potential anticancer properties. Studies have focused on synthesizing sulfonamide compounds and evaluating their cytotoxicity against various cancer cell lines. These investigations aim to discover novel anticancer agents that could contribute to the development of more effective cancer therapies. For instance, certain sulfonamide derivatives were studied for their cytotoxic activity against human fibrosarcoma, mouse hepatoma, and other cancer cell lines, revealing some compounds' potential as cancer treatment options (Arsenyan, Rubina, & Domracheva, 2016).

Enzyme Inhibition for Disease Treatment

Sulfonamide derivatives have been explored as enzyme inhibitors, such as carbonic anhydrase inhibitors, for their potential application in treating diseases like glaucoma. Research into the synthesis of benzo[b]thiophenesulfonamide derivatives highlighted their utility as topically active inhibitors, which could be advantageous in developing new treatments for glaucoma (Graham et al., 1989).

Wirkmechanismus

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents but insoluble in water , which may impact their bioavailability.

Result of Action

Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may have diverse molecular and cellular effects .

Zukünftige Richtungen

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S4/c15-11-3-4-12(24-11)25(20,21)16-6-5-9-8-23-14-17-13(18-19(9)14)10-2-1-7-22-10/h1-4,7-8,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVKEYUSZIKGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

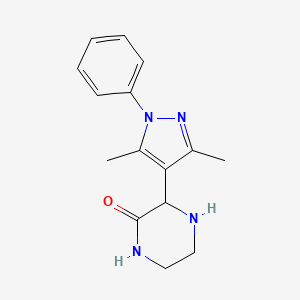

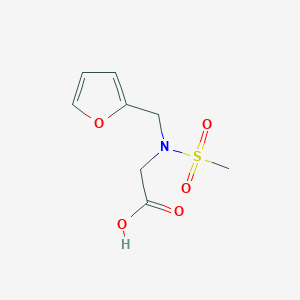

![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)

![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)

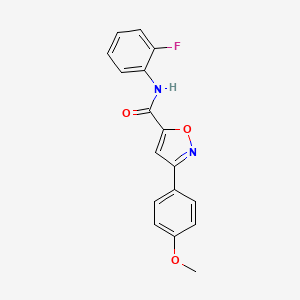

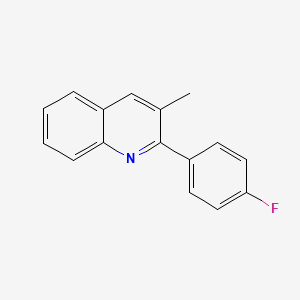

![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)

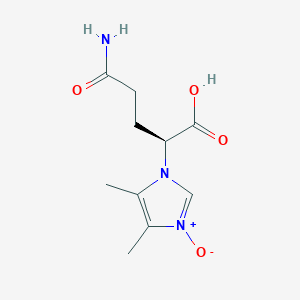

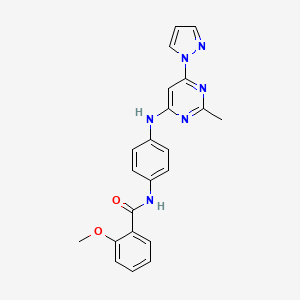

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)